N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Description
N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H17Cl2N3O2S and its molecular weight is 386.29. The purity is usually 95%.
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Scientific Research Applications
Cyclopropane-based Histamine Agonists
Research has focused on cyclopropane-based conformationally restricted analogues of histamine, designed as histamine H3 receptor agonists. Such compounds, including (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, have shown significant binding affinity and agonist effects on the receptor, indicating their potential application in exploring receptor functions and developing therapeutic agents (Kazuta et al., 2003).
Antibacterial Activity of Imidazole Derivatives
Synthetic efforts have led to the development of compounds like N-(4-(1H-benzo(d)imidazole -2-yl)-2-(4-hydroxy -6-methyl pyramidine -2-yl thio) acetamide, displaying antibacterial activity. These studies contribute to the understanding of the structural requirements for antibacterial efficacy and the development of new antimicrobial agents (Gullapelli et al., 2014).
Anticancer Activity of Thiazole Derivatives
Research into N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides highlights their potential as anticancer agents. Such compounds have been evaluated against human lung adenocarcinoma cells, with some derivatives showing selective cytotoxicity. This indicates the relevance of structural modification in enhancing anticancer activity and selectivity (Evren et al., 2019).
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-11-2-1-10(14(18)5-11)9-24-16-19-6-13(8-22)21(16)7-15(23)20-12-3-4-12/h1-2,5-6,12,22H,3-4,7-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJLKVTWOKJKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=C(C=C(C=C3)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.